2-[3-(Trifluoromethyl)phenoxy]ethanol
Description
Contextual Significance of Trifluoromethylated Phenoxyethanol (B1677644) Analogues in Contemporary Chemical Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group, in particular, is one of the most utilized fluorinated moieties in the design of pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org Its presence can profoundly influence a molecule's properties. The C-F bond is exceptionally strong, contributing to high metabolic stability, which can increase the half-life of a drug. nih.gov Furthermore, the trifluoromethyl group is highly lipophilic, a characteristic that can enhance a molecule's ability to cross biological membranes, improving its absorption and distribution in vivo. nih.govbeilstein-journals.org It often serves as a bioisostere for atoms like chlorine, and its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring, which can be crucial for molecular interactions and binding selectivity. nih.gov
The phenoxyethanol portion of the scaffold is also significant. Phenoxyethanol itself is a well-known glycol ether used widely as a preservative in cosmetics and pharmaceuticals, a solvent, and a perfume fixative, demonstrating its germicidal and germistatic properties. wikipedia.orgatamankimya.comdrugbank.com When combined, the trifluoromethyl group and the phenoxyethanol backbone create a molecular scaffold for analogues with potentially enhanced stability, permeability, and biological activity. This makes trifluoromethylated phenoxyethanol analogues attractive candidates for exploration in contemporary chemical research, particularly in the quest for novel bioactive compounds.
Overview of Historical and Current Research Trajectories Involving the 2-[3-(Trifluoromethyl)phenoxy]ethanol Scaffold
Research into compounds featuring the trifluoromethyl-phenoxy scaffold has led to the development of several significant therapeutic agents. A prominent example is the antidepressant drug Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine. scispace.commdpi.com The success of such drugs has spurred further investigation into the potential of this chemical framework.
Historically, research has explored the utility of related structures in neuropharmacology. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines were identified as specific inhibitors of serotonin (B10506) uptake, indicating their potential for treating depression. google.com This line of inquiry highlights the scaffold's value in modulating central nervous system targets.
Current research continues to build on this foundation. The trifluoromethyl-phenoxy motif is present in a variety of modern pharmaceuticals. Travoprost, a prostaglandin (B15479496) analogue used to treat glaucoma, features this structural component. mdpi.com Sorafenib, a kinase inhibitor for cancer therapy, and Tafenoquine, an antimalarial drug, also incorporate the trifluoromethylphenyl group, underscoring the broad therapeutic applicability of this chemical class. scispace.commdpi.com The ongoing development of synthetic methodologies and the continued discovery of biological activities associated with this scaffold ensure that it remains an active and important area of chemical research. google.comrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFROFAISZKBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Trifluoromethyl Phenoxy Ethanol
Established Synthetic Pathways for 2-[3-(Trifluoromethyl)phenoxy]ethanol
The synthesis of this compound is primarily achieved through etherification reactions, where the core structure is assembled from key precursors.
The most common and direct method for synthesizing this compound involves the reaction of 3-(trifluoromethyl)phenol (B45071) with a two-carbon electrophile. This approach is an adaptation of the Williamson ether synthesis.
The primary route involves the reaction of the sodium salt of 3-(trifluoromethyl)phenol with an ethylene-based reagent. google.com The phenol (B47542) is first deprotonated by a suitable base, such as sodium hydride or a sodium alkoxide, to form the more nucleophilic sodium phenoxide. This intermediate then reacts with a molecule that can introduce the 2-hydroxyethyl group. Common reagents for this step include ethylene (B1197577) oxide or 2-chloroethanol.
An alternative strategy, analogous to the synthesis of similar phenoxyethanols, employs ethylene carbonate (EC) as the source for the hydroxyethyl (B10761427) group. rsc.org In this method, 3-(trifluoromethyl)phenol reacts with ethylene carbonate, often in the presence of a catalyst, at elevated temperatures. rsc.org This reaction offers a high-atom-economy pathway to the desired product. The general scheme for this synthesis is presented below.
Table 1: General Synthesis of this compound from 3-(Trifluoromethyl)phenol
| Reactant 1 | Reactant 2 | Key Conditions | Product |
|---|---|---|---|
| 3-(Trifluoromethyl)phenol | Ethylene Oxide | Basic conditions (e.g., NaH) | This compound |
| 3-(Trifluoromethyl)phenol | 2-Chloroethanol | Basic conditions (e.g., NaOH, K₂CO₃) | This compound |
The efficiency of the synthesis of this compound can be significantly enhanced by optimizing various reaction parameters. The choice of base, solvent, temperature, and catalyst plays a crucial role in maximizing the yield and purity of the product. researchgate.net
For syntheses based on the Williamson ether method, the selection of the base is critical. Strong bases like sodium hydride ensure complete deprotonation of the phenol, driving the reaction forward. However, weaker bases such as potassium carbonate can also be effective, particularly when paired with a high-boiling point solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the reaction at higher temperatures.
When using ethylene carbonate, the reaction conditions, including temperature and catalyst choice, are key optimization points. Studies on analogous reactions with phenol have shown that catalysts like sodium-mordenite can be effective, and reaction times and temperatures need to be carefully controlled to maximize the yield of the desired mono-ethoxylated product and minimize the formation of by-products like 2-(2-phenoxyethoxy)ethanol (B93071) (DPE). rsc.org The optimization process often involves a systematic variation of these parameters to find the ideal balance for efficient conversion. researchgate.net
Derivatization and Functionalization Strategies Utilizing the this compound Moiety
The hydroxyl group of this compound is a prime site for chemical modification, allowing for its incorporation into a wide array of molecular structures. These derivatization strategies are key to harnessing the properties of the trifluoromethylphenoxy group in different chemical contexts.
The alcohol functionality can be leveraged to synthesize various heterocyclic compounds, where the this compound moiety is attached as an ester or ether.
Phosphabicyclo[2.2.2]octane esters: A notable derivative is formed through the esterification of this compound with a bicyclic phosphorus compound. Specifically, the compound 2-[3-(Trifluoromethyl)phenoxy]ethyl 1-oxo-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octane-4-carboxylate has been synthesized. acs.org This reaction involves the coupling of the alcohol with 1-oxo-4-carboxy-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, typically using a standard esterification catalyst. Such bicyclic phosphate (B84403) esters are of interest in materials science and coordination chemistry. researchgate.netacs.org
Thiazoles: While direct one-pot synthesis from the alcohol is uncommon, it can be readily converted into intermediates for thiazole (B1198619) synthesis. researchgate.netnih.govnih.gov A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-halokeytone with a thioamide. researchgate.netyoutube.com To utilize this compound, it could first be esterified with an α-halo acid (e.g., 2-bromoacetic acid). The resulting ester, an α-haloester derivative, can then be reacted with a thioamide (e.g., thiourea) to form the corresponding aminothiazole derivative.
Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comchim.itnih.gov To incorporate the this compound moiety, one could perform a Claisen condensation between an ester derived from the alcohol (e.g., 2-[3-(trifluoromethyl)phenoxy]ethyl acetate) and another ester. The resulting 1,3-dicarbonyl intermediate, bearing the trifluoromethylphenoxyethoxy side chain, can then be cyclized with hydrazine to yield the target pyrazole (B372694) derivative. researchgate.netmdpi.com
Pyridazines: Pyridazine (B1198779) rings are often formed by reacting 1,4-dicarbonyl compounds with hydrazine. nih.govliberty.eduresearchgate.net A synthetic route to a pyridazine derivative could involve attaching the 2-[3-(Trifluoromethyl)phenoxy]ethoxy group to a suitable precursor. For example, a γ-keto acid could be esterified with this compound. The resulting γ-ketoester can then undergo cyclocondensation with hydrazine to form the corresponding pyridazinone derivative. uminho.ptresearchgate.net
Table 2: Representative Strategies for Heterocycle Formation
| Target Heterocycle | Synthetic Strategy | Key Intermediates |
|---|---|---|
| Phosphabicyclo[2.2.2]octane ester | Direct Esterification | 1-Oxo-4-carboxy-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane acs.org |
| Thiazole | Hantzsch-type Synthesis | 2-[3-(Trifluoromethyl)phenoxy]ethyl bromoacetate, Thioamide nih.govnih.gov |
| Pyrazole | Knorr/Paal-Knorr Synthesis | 1,3-Dicarbonyl derivative of this compound, Hydrazine mdpi.comchim.it |
Simple esterification and etherification reactions are powerful tools for modifying this compound, enabling the creation of a vast library of derivatives.
Esterification: The primary hydroxyl group readily undergoes esterification with a wide range of carboxylic acids, acid chlorides, or acid anhydrides. nih.gov Standard methods like Fischer esterification (reacting with a carboxylic acid in the presence of an acid catalyst) or Steglich esterification (using coupling agents like DCC and DMAP) can be employed to produce various esters. nih.govgoogle.commdpi.com These reactions are fundamental for creating derivatives with tailored physical and chemical properties.
Etherification: Further etherification can occur at the hydroxyl group. The Williamson ether synthesis is the most common method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new ether linkage. This allows for the synthesis of asymmetrical ethers containing the 2-[3-(trifluoromethyl)phenoxy]ethyl group. chemrevlett.comgoogle.com
The this compound moiety can be incorporated into large, complex molecular systems like phthalocyanines. These macrocyclic compounds have applications in dyes, sensors, and photodynamic therapy. Attaching bulky, solubilizing groups like the trifluoromethylphenoxyethoxy group to the periphery of the phthalocyanine (B1677752) ring is a common strategy to prevent aggregation and improve solubility in organic solvents.
The synthesis typically starts with a substituted phthalonitrile, such as 4-nitrophthalonitrile. This precursor undergoes a nucleophilic aromatic substitution reaction (S_NAr) with the alkoxide of this compound (generated by reacting the alcohol with a base like potassium carbonate). This reaction yields 4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}phthalonitrile. The final step is the cyclotetramerization of this substituted phthalonitrile, usually by heating it in the presence of a metal salt (e.g., ZnCl₂, CuCl₂) in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE). This process results in the formation of a metal-complexed phthalocyanine with four 2-[3-(trifluoromethyl)phenoxy]ethoxy groups attached to its periphery.
Design and Synthesis of Advanced Analogues for Specific Research Objectives (e.g., Carboxamides, Oxadiazoles)
The structural backbone of this compound, featuring a reactive primary alcohol, a stable ether linkage, and a trifluoromethyl-substituted aromatic ring, serves as a valuable starting point for medicinal chemistry and drug discovery programs. The modification of the terminal hydroxyl group into more complex functionalities, such as carboxamides and oxadiazoles, allows for the systematic exploration of structure-activity relationships (SAR) and the development of advanced analogues tailored for specific biological targets.
Carboxamide Analogues
The synthesis of carboxamide derivatives from this compound is a key strategy for creating libraries of compounds for biological screening. The amide bond is a prevalent feature in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.
The general synthetic route commences with the oxidation of the primary alcohol of the parent compound to its corresponding carboxylic acid, 2-[3-(Trifluoromethyl)phenoxy]acetic acid . This transformation is a standard procedure in organic synthesis. Subsequently, the resulting carboxylic acid can be coupled with a diverse array of primary or secondary amines using standard peptide coupling reagents or by converting the acid to a more reactive acyl chloride intermediate. This approach facilitates the introduction of various substituents, allowing for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. For instance, a solvent-free direct amidation reaction has been reported for the synthesis of N-benzyl amides bearing trifluoromethyl groups. mdpi.com The synthesis of phenoxyacetic acids from phenols is a well-established method, often involving the reaction of a sodium phenolate (B1203915) with sodium chloroacetate. nih.govgoogle.com
Oxadiazole Analogues
The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of ester and amide groups, often incorporated into drug candidates to enhance metabolic stability and modulate electronic properties. This five-membered heterocycle is associated with a wide range of biological activities, including antimicrobial and anticancer effects. asianpubs.orgacs.orgjchemrev.com
The synthesis of 1,3,4-oxadiazole analogues from this compound typically proceeds via the 2-[3-(Trifluoromethyl)phenoxy]acetic acid intermediate. This acid is first converted into 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide by reacting it with hydrazine hydrate. asianpubs.orgacs.org This acid hydrazide is a pivotal intermediate for building the oxadiazole ring.
A common and versatile method for forming the heterocycle is the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction sequence leads to the formation of a dithiocarbazate salt, which upon heating undergoes cyclization to yield the 5-{[3-(Trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazole-2-thiol analogue. asianpubs.org The resulting thiol group is itself a functional handle that can be used for further derivatization to generate extensive compound libraries. Other synthetic routes can be employed to create different substitution patterns on the oxadiazole ring.
Table of Mentioned Compounds
Advanced Spectroscopic and Crystallographic Characterization of 2 3 Trifluoromethyl Phenoxy Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-[3-(trifluoromethyl)phenoxy]ethanol. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's framework can be assembled.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the signals can be assigned to the protons of the ethoxy chain and the aromatic ring.
The protons of the 2-hydroxyethyl group (-O-CH₂-CH₂-OH) are expected to appear as two distinct multiplets. The protons on the carbon adjacent to the phenoxy oxygen (Ar-O-CH₂-) typically resonate in the 3.8-4.5 ppm range, deshielded by the electronegative oxygen atom. libretexts.org The protons on the carbon bearing the hydroxyl group (-CH₂-OH) would appear in a similar region, around 3.8-4.0 ppm. These two sets of methylene (B1212753) protons would likely show coupling to each other, resulting in triplet-like patterns, assuming free rotation. The hydroxyl proton (-OH) signal is often observed as a broad singlet, and its chemical shift can vary significantly (typically 2.0-2.5 ppm) depending on concentration, solvent, and temperature. libretexts.org
The aromatic protons on the trifluoromethyl-substituted phenyl ring will appear further downfield, generally between 7.0 and 7.8 ppm. libretexts.org The substitution pattern will lead to a complex splitting pattern. The trifluoromethyl group's strong electron-withdrawing nature will deshield the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ar-H | 7.0 - 7.8 | Multiplet (m) |
| -O-CH ₂- | ~4.1 | Triplet (t) |
| -CH ₂-OH | ~3.9 | Triplet (t) |
| -OH | Variable (e.g., 2.0 - 2.5) | Broad Singlet (br s) |
Note: Data are predicted based on analogous structures like 2-phenoxyethanol (B1175444) and other trifluoromethylated aromatic compounds. libretexts.orghmdb.cachemicalbook.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.
The carbon atoms of the ethoxy group are expected in the upfield region of the spectrum. The carbon attached to the phenoxy oxygen (Ar-O-CH₂-) would be found around 69 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would be slightly more shielded, appearing around 61 ppm, similar to values seen in 2-phenoxyethanol. chemicalbook.com
The aromatic carbons will resonate in the typical range of 115-160 ppm. The carbon atom directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), and its chemical shift will be significantly influenced by the CF₃ substituent. beilstein-journals.org The carbon atom attached to the ether oxygen is expected around 158 ppm. The trifluoromethyl carbon itself (CF₃) will also appear as a quartet and is typically found around 120-130 ppm. beilstein-journals.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C -O (Aromatic) | ~158 |
| C -H (Aromatic) | 115 - 132 |
| C -CF₃ (Aromatic) | ~132 (quartet) |
| C F₃ | ~124 (quartet) |
| -O-C H₂- | ~69 |
| -C H₂-OH | ~61 |
Note: Data are predicted based on analogous structures like 2-phenoxyethanol and trifluoromethyl-substituted benzenes. chemicalbook.combeilstein-journals.orghmdb.ca
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a CF₃ group attached to an aromatic ring typically appears in the range of -60 to -66 ppm relative to a CFCl₃ standard. beilstein-journals.orgnih.gov For instance, in 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the aromatic CF₃ signal is observed at -62.7 ppm. beilstein-journals.org The exact position is sensitive to the electronic environment, making ¹⁹F NMR a powerful probe for studying derivatives. nih.gov
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed as stronger bands in the 2850-3000 cm⁻¹ region.
C=C Stretch: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ range.
C-O Stretch: Two distinct C-O stretching bands are expected. The aryl-alkyl ether (Ar-O-C) stretch usually gives a strong band around 1250 cm⁻¹, and the primary alcohol (C-OH) stretch appears as a strong band in the 1050-1150 cm⁻¹ region.
C-F Stretch: The trifluoromethyl group is characterized by very strong and distinct absorption bands resulting from C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. beilstein-journals.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-F Stretch (CF₃) | 1400 - 1100 | Very Strong |
| C-O Stretch (aryl ether) | ~1250 | Strong |
| C-O Stretch (primary alcohol) | ~1100 | Strong |
Note: Data are predicted based on characteristic functional group frequencies and spectra of analogous compounds like 2-phenoxyethanol and trifluoromethylated aromatics. beilstein-journals.orgnist.govresearchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent compound, 2-phenoxyethanol, does not show significant absorbance above 290 nm. nih.gov Its primary absorption bands, corresponding to π→π* transitions within the benzene (B151609) ring, occur at shorter wavelengths, typically with maxima around 220 nm and 270 nm. hitachi-hightech.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular identity of this compound. The compound has a molecular formula of C₉H₉F₃O₂ and a formula weight of 206.16 g/mol . achemblock.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure.
The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of approximately 206. Given the presence of a stable aromatic ring, this peak is likely to be observable. libretexts.org However, as it is also a primary alcohol, the molecular ion may be weak due to characteristic fragmentation pathways such as the loss of water. youtube.comlibretexts.org
The fragmentation pattern is dictated by the functional groups present: the trifluoromethylphenoxy group and the ethanol (B145695) chain. Key fragmentation processes for ethers and alcohols include α-cleavage and inductive cleavage. libretexts.orgmiamioh.edu For this compound, several characteristic fragmentation pathways are anticipated:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, resulting in a peak at M-18 (m/z 188). youtube.com
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol group is a favored pathway. libretexts.org This would lead to the loss of a CH₂OH radical (mass 31), generating a fragment at m/z 175, or the formation of the stable [CH₂OH]⁺ ion at m/z 31.
Cleavage of the ether bond: Scission of the bond between the phenoxy oxygen and the ethyl chain can occur. This can lead to the formation of the trifluoromethylphenoxide radical and a [C₂H₄OH]⁺ fragment at m/z 45, or the formation of a stable trifluoromethylphenoxy cation at m/z 161.
Loss of ethylene (B1197577) oxide: Rearrangement followed by the loss of ethylene oxide (C₂H₄O, mass 44) from the molecular ion could produce a fragment corresponding to the trifluoromethylphenol radical cation at m/z 162.
The detailed fragmentation data allows for the unambiguous identification of the compound and distinguishes it from its isomers.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |
| 206 | [C₉H₉F₃O₂]⁺˙ (Molecular Ion) | - |
| 188 | [C₉H₇F₃O]⁺˙ | H₂O |
| 175 | [C₈H₆F₃O]⁺ | •CH₂OH |
| 161 | [C₇H₄F₃O]⁺ | •C₂H₅O |
| 45 | [C₂H₅O]⁺ | •C₇H₄F₃O |
| 31 | [CH₃O]⁺ | •C₈H₆F₃O |
X-ray Single-Crystal Diffraction for Solid-State Structure Elucidation
While mass spectrometry confirms molecular weight and connectivity, X-ray single-crystal diffraction provides unequivocal proof of structure by mapping atomic positions in three-dimensional space. This technique is contingent upon growing a single crystal of sufficient quality. Although specific crystallographic data for this compound is not publicly available, this section outlines the principles of the analysis that would be conducted.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative as no published structure exists)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 5.88 |
| c (Å) | 15.12 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 925.6 |
| Z (Molecules/Unit Cell) | 4 |
Once the structure is solved, the precise conformation of the molecule in the solid state can be analyzed. This includes bond lengths, bond angles, and, most revealingly, torsion or dihedral angles. For this compound, key dihedral angles would define the orientation of the trifluoromethyl group relative to the phenyl ring and the conformation of the flexible phenoxyethanol (B1677644) side chain. For example, the C-C-O-C dihedral angle would describe the twist between the phenyl ring and the ethyl group, while the C-O-C-C and O-C-C-O angles would define the gauche or anti conformation of the ethoxy alcohol chain. This conformational information is critical for understanding the molecule's shape and potential interactions.
Non Clinical Biological Activity and Mechanistic Research of Derivatives Incorporating the 2 3 Trifluoromethyl Phenoxy Ethanol Moiety
Enzyme Inhibition and Modulation Studies (in vitro)
Derivatives featuring the trifluoromethylphenoxy group have been synthesized and evaluated for their ability to interact with and modulate the activity of specific enzymes. These studies are crucial for understanding the therapeutic potential and molecular mechanisms of this class of compounds.
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov Analogues incorporating a phenoxyethoxy moiety have been identified as selective and reversible inhibitors of MAO-B.
In a study focused on 8-oxycaffeine derivatives, a series of 8-(2-phenoxyethoxy)caffeine analogues were synthesized to improve upon the MAO-B inhibitory potency of the parent compound. nih.gov The results demonstrated that these analogues are selective for MAO-B over MAO-A. The most potent compound in the series was 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine, which exhibited a noteworthy IC50 value of 0.061 µM. nih.gov This highlights the significant contribution of the trifluoromethyl group on the phenoxy ring to the inhibitory activity. Other research has also investigated the effects of MAO inhibitors, such as N-[2-(o-Chlorophenoxy)-ethyl]-cyclopropylamine, on ethanol (B145695) consumption in animal models, suggesting complex interactions between MAO inhibition and physiological processes. nih.gov
Table 1: MAO-B Inhibition by a Trifluoromethylphenoxy Analogue
| Compound | Target Enzyme | IC50 Value (µM) |
|---|
The phenoxy moiety is present in various biologically active molecules that interact with different enzymatic systems. For instance, the herbicide Acifluorfen, which contains a 5-[2-chloro-4-(trifluoromethyl)phenoxy] group, functions by inhibiting protoporphyrinogen (B1215707) oxidase. wikipedia.org This enzyme is essential for the synthesis of chlorophyll (B73375) in plants. Its inhibition leads to an accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes lipid peroxidation and cell death. wikipedia.org
The metabolic fate of compounds containing a phenoxyethanol (B1677644) group has also been a subject of investigation. Pharmacokinetic studies on phenoxyethanol in animal models have shown that it is metabolized to its major metabolite, phenoxyacetic acid (PAA). drugbank.com This metabolic conversion is a key pathway for the clearance of such compounds. Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by an anisole (B1667542) group linked to an acetic acid.
Antimicrobial and Antiparasitic Efficacy Studies (in vitro)
The broad-spectrum antimicrobial properties of phenoxyethanol are well-documented, and derivatives incorporating this structure have been evaluated for their efficacy against various pathogens, including bacteria, fungi, and parasites.
Phenoxyethanol itself exhibits significant antimicrobial activity against a wide range of bacteria. drugbank.comnih.gov Its mechanism of action involves damaging bacterial cell membranes and inhibiting the synthesis of DNA and RNA. researchgate.net Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Transcriptomic and metabolomic analyses have shown that phenoxyethanol has strong antimicrobial effects against different phylotypes of Cutibacterium acnes, a bacterium associated with acne, with a minimum inhibitory concentration (MIC) of 0.5% (v/v). nih.gov The study revealed that phenoxyethanol disrupts cell membrane integrity and affects key metabolic pathways, including energy and amino acid metabolism. nih.gov It is also effective against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The antibacterial activity of phenoxyethanol and related aromatic alcohols is often attributed to their ability to increase the permeability of the cytoplasmic membrane. researchgate.netnih.gov
The antimicrobial spectrum of phenoxyethanol extends to fungi, including yeasts. drugbank.comnih.gov Its ability to act as a preservative in various formulations is partly due to this fungicidal activity. drugbank.com Patent literature describes compositions containing fungicidally active yeasts, such as Metschnikowia fructicola, combined with chemical fungicides, which can include complex organic molecules, to achieve a synergistically enhanced fungicidal effect for agricultural applications. epo.org These compositions aim to provide robust protection for plants against pathogenic fungi. epo.org
Derivatives of the 2-phenoxy structure have shown significant promise as antiplasmodial agents, targeting the malaria parasite Plasmodium falciparum. nih.gov A series of 2-phenoxy-3-trichloromethylquinoxalines were synthesized and evaluated for their activity against the multidrug-resistant K1 strain of P. falciparum. nih.govnih.gov
The study revealed that the substitution pattern on the phenoxy ring plays a critical role in the antiplasmodial efficacy. Compounds with strong electron-withdrawing groups (EWG) at the para-position of the phenoxy ring, such as 4-SF5, 4-SCF3, and 4-CN, displayed the most potent activities, each with an EC50 value of 0.20 µM. nih.gov The unsubstituted phenoxy derivative also showed good activity. Mechanistic investigations demonstrated that the hit compound from this series targets the apicoplast, a non-photosynthetic plastid in Plasmodium that contains essential metabolic pathways not found in mammals. nih.govnih.gov This targeting leads to a delayed death phenotype, characteristic of apicoplast inhibitors.
Table 2: Antiplasmodial Activity of 2-Phenoxy-3-Trichloromethylquinoxaline Derivatives Against P. falciparum (K1 strain)
| Compound Derivative (Substitution on Phenoxy Ring) | EC50 (µM) |
|---|---|
| Unsubstituted (3a) | 0.50 nih.gov |
| 3-Chloro (3c) | 0.34 nih.gov |
| 4-Methoxy (3h) | 0.38 nih.gov |
| 4-Trifluoromethoxy (4-OCF3) (3k) | 0.40 nih.gov |
| 4-Pentafluorosulfanyl (4-SF5) (3l) | 0.20 nih.gov |
| 4-Trifluoromethylthio (4-SCF3) (3m) | 0.20 nih.gov |
In Vitro Cellular Activity Investigations (Excluding Clinical Human Trials)
In vitro studies using cancer cell lines are a cornerstone of pre-clinical cancer research, providing initial insights into the cytotoxic and cytostatic potential of new compounds.
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity. nih.gov Research into various molecules containing a trifluoromethylphenyl group has demonstrated anti-proliferative effects against several cancer cell lines. For instance, a series of new N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60). Several of these compounds showed significant inhibitory activity against the HL 60 cell line.
Similarly, studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have shown anti-proliferative activity. These compounds were tested against a panel of human cancer cell lines including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT), with some derivatives exhibiting notable cytotoxic effects. nih.gov For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds. nih.gov
Table 1: Examples of Trifluoromethyl-Containing Compounds and their Reported Anti-proliferative Activity
| Compound Class | Example Compound | Cancer Cell Line(s) | Reported Activity |
| N-(3-(trifluoromethyl)phenyl) isobutyramides | 8L, 8q, 9n, 9p | HL 60 (Leukemia) | Higher inhibitory activity than standard methotrexate |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32 (Melanoma), DU145 (Prostate), MCF-7/WT (Breast) | Most active of the series, reduced viability to 20% in melanoma lines at 50 µM. nih.gov |
This table is illustrative of the activity of compounds containing a trifluoromethylphenyl group and is not a direct representation of the activity of 2-[3-(Trifluoromethyl)phenoxy]ethanol derivatives.
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its evasion is a hallmark of cancer. nih.govnih.gov Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. The mechanisms of apoptosis are complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
While specific studies on the apoptotic mechanisms of this compound derivatives are not available, research on related compounds provides some clues. For example, 2-phenoxyethanol (B1175444) itself has been shown to induce apoptosis in HL60 cells at certain concentrations, characterized by DNA fragmentation and caspase-3 activation. nih.gov It is plausible that derivatives of this compound could also modulate apoptotic pathways. The presence of the trifluoromethyl group could influence the compound's interaction with cellular targets that regulate apoptosis. For instance, some anti-cancer agents are known to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which triggers the caspase cascade. jofamericanscience.org A preliminary investigation into the anti-cancer mechanism of a 2-chloro-N-(phenazin-2-yl)benzamide derivative showed it induced apoptosis as measured by flow cytometry. nih.gov
Molecular Target and Binding Site Identification Methodologies
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for rational drug design.
Chemical probes are powerful tools for identifying the binding partners of a small molecule within a complex biological system. Photoaffinity labeling is a technique that involves modifying a compound of interest with a photoreactive group and a reporter tag. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification using the reporter tag.
There are no published studies that have utilized photoaffinity labeling or other chemical probe-based approaches to elucidate the molecular targets of derivatives of this compound. This methodology, however, remains a viable and powerful strategy that could be employed in future research to identify the specific proteins with which these compounds may interact to exert any biological effects.
In the absence of experimental target identification, computational methods such as molecular docking are frequently used to predict the potential binding of a compound to known protein structures. nih.gov This in silico approach can help to generate hypotheses about the molecular pathways that a compound might modulate. Molecular docking studies have been conducted for various trifluoromethyl-containing compounds to explore their binding to potential anti-cancer targets. For example, a spiro compound containing two 3-(trifluoromethyl)phenyl groups was studied for its interaction with Early Growth Response-1 (EGR-1), a transcription factor involved in cell growth. mdpi.com
While no specific molecular docking studies have been reported for derivatives of this compound, such an approach could be used to screen a virtual library of these compounds against a panel of known cancer-related proteins. This could provide insights into potential binding modes and guide the selection of derivatives for synthesis and biological testing. The ultimate elucidation of molecular pathways and binding interactions, however, would require experimental validation through techniques such as enzymatic assays, surface plasmon resonance, or co-crystallography with the identified target protein.
Applications in Specialized Research Fields
Agrochemical Research and Development
The trifluoromethyl-substituted phenoxy scaffold is a key pharmacophore in the design of modern pesticides. This structural unit is integral to the efficacy of certain herbicides and is explored in the broader design of new bioactive molecules for crop protection.
The 3-(trifluoromethyl)phenoxy moiety, the central structural feature of 2-[3-(Trifluoromethyl)phenoxy]ethanol, is a critical component in the synthesis of the herbicide Diflufenican. herts.ac.ukwikipedia.orgdrugfuture.comfao.org Diflufenican is a selective pre- and post-emergence herbicide used for the control of broad-leaved weeds in cereal crops. drugfuture.com Its mode of action involves the inhibition of carotenoid biosynthesis, which leads to the bleaching of susceptible weeds. herts.ac.ukwikipedia.org
While this compound itself is not the direct starting material, its parent compound, 3-(trifluoromethyl)phenol (B45071), is the key precursor that provides the essential ether-linked side chain. The synthesis of Diflufenican involves reacting 3-(trifluoromethyl)phenol with a halogenated nicotinic acid, such as 2-chloronicotinic acid, to form a 2-[3-(trifluoromethyl)phenoxy]nicotinic acid intermediate. google.com This intermediate is subsequently reacted with 2,4-difluoroaniline (B146603) to yield the final Diflufenican molecule, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide. herts.ac.ukfao.orggoogle.com This synthesis pathway highlights the importance of the 3-(trifluoromethyl)phenoxy structure in constructing the final active herbicidal compound.
Table 1: Key Compounds in the Synthesis of Diflufenican This table is based on data from the text and is for illustrative purposes.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 3-(Trifluoromethyl)phenol | Key Precursor | google.com |
| 2-Chloronicotinic Acid | Reactant | wikipedia.orggoogle.com |
| 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid | Intermediate | google.com |
| 2,4-Difluoroaniline | Reactant | google.com |
The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy in medicinal and agrochemical research to enhance the biological activity of molecules. The presence of a -CF3 group can improve metabolic stability, binding affinity, and membrane permeability. Research into novel organic compounds for fungicidal applications has shown that the presence of a trifluoromethyl group can lead to better antifungal activity against various fungal species. mdpi.com
While direct studies detailing the use of this compound as a lead compound in the development of new insecticides and fungicides are not extensively documented in available research, its structural components are of significant interest. The combination of an aromatic ether linkage and a trifluoromethyl-substituted phenyl ring represents a valuable scaffold for the design of new potential pesticides. The exploration of phenoxyethanol (B1677644) derivatives in antimicrobial mixtures further suggests the potential utility of this class of compounds in developing new active agents. google.com
Materials Science Innovations
The unique electronic properties and steric effects of the trifluoromethyl group make the 3-(trifluoromethyl)phenoxy moiety a valuable component for creating advanced materials. Its incorporation into polymers and macrocyclic compounds can significantly enhance their physical and chemical properties.
The 3-(trifluoromethyl)phenoxy group is utilized in the synthesis of high-performance fluorinated polymers, including polyimides and epoxy resins. These materials are sought after for applications requiring superior thermal stability, chemical inertness, and specific mechanical properties. The introduction of -CF3 groups into the polymer backbone can lower the surface free energy and reduce hydrophilicity.
For example, a derivative of the subject compound, 2-((3-trifluoromethyl)phenoxy)methyl oxirane (TFMPMO), is synthesized from m-(trifluoromethyl)phenol and used to modify existing resins. When incorporated into epoxy resin systems, even small amounts of trifluoromethyl-containing polyimides can significantly improve the mechanical properties and heat resistance of the final cured material. These modified resins exhibit enhanced toughness, better thermal stability, and lower water absorption compared to their non-fluorinated counterparts.
Table 2: Property Enhancements in Trifluoromethyl-Containing Epoxy Resins This table is based on data from the text and is for illustrative purposes.
| Property | Observation | Benefit | Reference |
|---|---|---|---|
| Thermal Stability | Increased char yield at 800 °C | Enhanced performance at high temperatures | |
| Hydrophilicity | Water absorption reduced to 0.47–0.95% | Improved resistance to moisture | |
| Surface Energy | Water contact angle increased to 94.9–105.0° | Lower surface energy and hydrophobicity |
| Mechanical Strength | Increased fracture toughness | Greater resistance to cracking and failure | |
A critical application of fluorinated polymers is in the field of microelectronics, where materials with a low dielectric constant (low-k) and low dielectric loss are required for high-frequency applications to reduce signal delay and power dissipation. The incorporation of the 3-(trifluoromethyl)phenoxy group is an effective strategy for lowering the dielectric properties of polymers.
The trifluoromethyl group contributes to a lower dielectric constant in two primary ways:
Increased Free Volume : The bulkiness of the -CF3 group disrupts efficient polymer chain packing, increasing the fractional free volume within the material. This reduction in density and the number of polarizable groups per unit volume leads to a lower dielectric constant.
Research has shown that modifying cyanate (B1221674) ester resins with 2-((3-trifluoromethyl)phenoxy)methyl oxirane (TFMPMO) results in materials with an ultra-low dielectric constant (ε) of 2.75 and a low dielectric loss tangent value (tanδ) of 6.7×10⁻³.
Phthalocyanines are large, aromatic macrocyclic compounds used as robust dyes, catalysts, and materials for photodynamic therapy and optoelectronics. Their properties can be precisely tuned by attaching functional groups to their periphery. The 3-(trifluoromethyl)phenoxy group is one such substituent used to modify the characteristics of phthalocyanines. researchgate.netresearchgate.net
Synthesizing phthalocyanines with peripheral (trifluoromethyl)phenoxy groups enhances their solubility in common organic solvents, which is crucial for their purification and processing. researchgate.net These bulky, electron-withdrawing groups also influence the aggregation behavior of the phthalocyanine (B1677752) molecules, often preventing the undesirable stacking that can quench their photophysical properties. researchgate.net Furthermore, these fluorinated substituents can alter the electronic structure of the macrocycle, impacting its absorption spectrum and photochemical properties, such as increasing the quantum yield of singlet oxygen generation, a key factor for photosensitizers in photodynamic therapy. researchgate.net
Table 3: Research on Phthalocyanines with (Trifluoromethyl)phenoxy Groups This table is based on data from the text and is for illustrative purposes.
| Phthalocyanine Type | Substituent | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Zn(II) and In(III) Phthalocyanines | 3,5-bis(Trifluoromethyl)phenoxy | High singlet oxygen quantum yields (0.72 to 0.88) | Photodynamic Therapy | researchgate.net |
| Metallophthalocyanines | (Trifluoromethyl)phenylethynyl | Altered Q band absorption in UV-vis spectrum | Functional Dyes | researchgate.net |
Pharmaceutical and Medicinal Chemistry Scaffold Research (Excluding Clinical Studies)
A New Chemical Entity (NCE) is a novel compound that has not been previously approved for human use, representing a significant innovation in pharmaceutical science. The design of NCEs often begins with a scaffold that possesses desirable intrinsic properties. The this compound structure is a representative of aryl phenoxy alkanol scaffolds, which are explored in drug discovery for their synthetic tractability and the physicochemical advantages conferred by their substituents.
The incorporation of a trifluoromethyl (-CF3) group is a key strategy in modern drug design for creating NCEs. jelsciences.com This group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comwechemglobal.com Therefore, scaffolds containing the 3-(trifluoromethyl)phenoxy moiety are frequently employed as starting points for chemical modification and optimization. Medicinal chemists can modify the ethanol (B145695) side chain or add substituents to the aromatic ring to fine-tune the molecule's properties and develop NCEs with specific therapeutic profiles. nih.gov The trifluoromethyl group itself is a prevalent feature in many pharmaceuticals, underscoring its importance as a building block in the design of innovative drugs. jelsciences.commdpi.com
The trifluoromethylphenoxy moiety profoundly influences key drug-like properties, primarily due to the unique characteristics of the trifluoromethyl (-CF3) group. These modifications are critical in transforming a biologically active compound into a viable drug candidate. nih.gov
Lipophilicity: Lipophilicity, often measured by the partition coefficient (LogP) or the substituent hydrophobicity constant (Hansch π value), affects a drug's absorption, distribution, and membrane permeability. The trifluoromethyl group is known to increase the lipophilicity of a molecule. mdpi.comresearchgate.net It has a positive Hansch π value, indicating it is more lipophilic than a hydrogen atom. This property can enhance a molecule's ability to cross biological membranes. mdpi.com
Metabolic Stability: A major advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond (485.3 kJ/mol for C-F vs. 414.2 kJ/mol for C-H). mdpi.com This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP450) family. mdpi.combohrium.com By replacing a metabolically vulnerable methyl group or hydrogen atom with a -CF3 group, medicinal chemists can block "metabolic hotspots," reduce the rate of drug clearance, and prolong the compound's biological half-life. mdpi.com Research on various compounds has demonstrated that trifluoromethyl substitution can provide a protective effect against hepatic metabolism. nih.gov
The following table summarizes the physicochemical properties of the trifluoromethyl group in comparison to other common chemical substituents.
| Substituent | Hansch π Value (Lipophilicity) | Van der Waals Radius (Å) | Key Property |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | 1.20 | Baseline reference |
| -CH₃ (Methyl) | +0.56 | 2.00 | Metabolically susceptible to oxidation |
| -Cl (Chlorine) | +0.71 | 1.75 | Electron-withdrawing, moderate lipophilicity |
| -CF₃ (Trifluoromethyl) | +0.88 | 2.70 (effective) | Strongly electron-withdrawing, increases lipophilicity and metabolic stability mdpi.com |
| -OCF₃ (Trifluoromethoxy) | +1.04 | - | Highly lipophilic, metabolically stable mdpi.comresearchgate.net |
The trifluoromethylphenoxy scaffold is a cornerstone in the design of a prominent class of investigational drugs known as Selective Androgen Receptor Modulators (SARMs). wikipedia.org SARMs are designed to bind to the androgen receptor (AR) and exhibit tissue-selective activity, aiming to produce the anabolic benefits of androgens in muscle and bone with fewer side effects on other tissues like the prostate. nih.govresearchgate.net
A major class of nonsteroidal SARMs is the aryl-propionamides. wikipedia.orgnih.gov The chemical structure of these compounds often features a substituted phenyl ring connected via an amide linkage to another aromatic ring, which frequently contains one or more trifluoromethyl groups. The strong electron-withdrawing nature of the trifluoromethyl group appears to be a key factor for potent binding to the androgen receptor. nih.gov
The investigational SARM Enobosarm (also known as Ostarine or GTx-024) is a well-known example that highlights the importance of this structural motif. aacrjournals.orgwikipedia.org Its chemical structure, ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide), contains the N-[4-cyano-3-(trifluoromethyl)phenyl] moiety. wikipedia.org This part of the molecule, derived from the antiandrogen Bicalutamide, is crucial for its selective, high-affinity binding to the androgen receptor. aacrjournals.org Researchers have used this scaffold to design other analogues, further exploring the structure-activity relationship by modifying the trifluoromethyl substitutions to modulate the compound's agonist or antagonist activity. aacrjournals.org
The following table lists examples of investigational SARMs whose designs incorporate the trifluoromethylphenyl or a related bioisosteric moiety, underscoring the scaffold's significance in this research area.
| Compound Name | Developmental Code(s) | Key Structural Moiety |
|---|---|---|
| Enobosarm | Ostarine, GTx-024, MK-2866, S-22 | N-[4-cyano-3-(trifluoromethyl)phenyl] wikipedia.orgusmc-mccs.org |
| Andarine | GTx-007, S-4 | N-[4-nitro-3-(trifluoromethyl)phenyl] usmc-mccs.org |
| LGD-4033 | Ligandrol | 4-((R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile usmc-mccs.org |
| RAD140 | Testolone | 2-chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile (Contains a cyanophenyl group common in SARM design) researchgate.netusmc-mccs.org |
Environmental Fate and Degradation Research
Elucidation of Environmental Transformation Pathways
The principal route of formation for 2-[3-(trifluoromethyl)phenoxy]ethanol in the environment is through the biotransformation of the herbicide flufenacet (B33160). Laboratory and field studies have established a complex degradation pathway for flufenacet in soil and water systems, where this compound, also referred to as flufenacet-alcohol or FOE alcohol, appears as an intermediate metabolite.
The primary degradation of flufenacet occurs via microbial action in aerobic soil and aquatic environments, which involves the cleavage of the ether linkage. regulations.gov This process leads to the formation of several degradation products. While major metabolites typically include compounds like flufenacet oxalate (B1200264) (FOE oxalate) and flufenacet sulfonic acid (FOE sulfonic acid), this compound has also been identified. bayer.comherts.ac.uk
The transformation of flufenacet results in a suite of metabolites. The formation of this compound is part of this degradation cascade. In aerobic soil metabolism studies, it has been detected at relatively low concentrations compared to other metabolites. For instance, one laboratory study noted its maximum occurrence at 3.6% of the applied radioactivity (AR) after 95 days and 4.4% AR after 368 days, indicating it is a minor but persistent intermediate. bayer.com
The broader degradation pathway of the parent compound, flufenacet, is detailed in regulatory assessments and scientific literature. Key identified metabolites are listed below.
Interactive Table: Major and Minor Metabolites Identified in the Environmental Degradation of Flufenacet
| Metabolite Name | Common Abbreviation | Maximum Occurrence (% Applied Radioactivity) | Environmental Matrix |
| Flufenacet oxalate | FOE oxalate | Aerobic Soil: 11.2% Anaerobic: 14.5% | Soil |
| Flufenacet sulfonic acid | FOE sulfonic acid | Aerobic & Anaerobic Soil: 6.6% | Soil |
| This compound | FOE alcohol | Aerobic Soil: 4.4% | Soil |
| Flufenacet thiadone | Thiadone | Water: up to 84.3% | Water |
| Flufenacet methylsulfone | FOE methylsulfone | Aerobic Soil: Not specified as major | Soil |
Source: Data compiled from Bayer CropScience and U.S. EPA reports. regulations.govbayer.com
Environmental Persistence and Mobility Studies in Diverse Matrices
The persistence and mobility of this compound are critical factors in determining its potential to remain in soil or leach into groundwater. While specific quantitative data for this alcohol metabolite are limited, its behavior can be inferred from studies on the parent compound, flufenacet, and its class of degradates.
The mobility of a chemical in soil is largely determined by its sorption to soil particles, often quantified by the organic carbon-water (B12546825) partition co-efficient (Koc). The parent compound, flufenacet, has Koc values ranging from 209 to 762 mL/g, indicating a potential for mobility. regulations.gov
Crucially, regulatory assessments have concluded that the degradation products of flufenacet are also mobile. The U.S. Environmental Protection Agency (EPA) states that "Flufenacet degradates are very mobile to mobile in sand, sandy loam, silty loam, and clay loam soils." epa.gov This characterization applies to this compound as a member of this metabolite class. This increased mobility is consistent with the general observation that the transformation of parent pesticides often leads to more polar and mobile molecules. nih.gov
Interactive Table: Soil Mobility Classification Based on Koc Values
| Koc (mL/g) | Mobility Class |
| 0 - 50 | Very High |
| 51 - 150 | High |
| 151 - 500 | Moderate |
| 501 - 2000 | Low |
| 2001 - 5000 | Slight |
| >5000 | Immobile |
General classification for interpreting soil mobility.
Given the EPA's assessment, the Koc value for this compound is expected to fall within the moderate to very high mobility range.
Biodegradation is the primary mechanism driving the transformation of flufenacet and its metabolites. Studies on the parent compound show moderate persistence in aerobic soil environments, with degradation half-life (DT50) values typically ranging from 23.1 to 63.6 days. regulations.gov
While a specific DT50 for this compound is not available, its detection in a laboratory study at 368 days post-application suggests it has a degree of persistence. bayer.com The persistence of other flufenacet metabolites has been quantified; for example, the DT50 for FOE methylsulfone in aerobic soil ranges from 64 to 163 days. bayer.com The ultimate fate of these degradation products is further breakdown and mineralization. Studies using radiolabeled flufenacet have demonstrated mineralization to carbon dioxide, with CO2 formation accounting for up to 1.4% of the applied radioactivity during aerobic incubation. bayer.com
Photochemical and Biotransformation Processes in Environmental Systems
Environmental transformation is driven by both abiotic (photochemical, hydrolysis) and biotic (biotransformation) processes. For flufenacet and its metabolites, biotransformation is the dominant pathway.
Studies have shown that the parent compound, flufenacet, is stable against abiotic degradation processes. It does not readily undergo hydrolysis and did not show significant photolysis on soil surfaces or in water in laboratory settings. regulations.govepa.gov This indicates that sunlight is not a major factor in the degradation of the parent molecule. While specific photolysis studies on this compound were not found, it is reasonable to infer that biotransformation remains the most significant process for its further degradation in the environment.
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Analogues with Tuned Specificity
The principles of rational drug design and quantitative structure-activity relationship (QSAR) modeling offer a systematic approach to developing next-generation analogues of 2-[3-(Trifluoromethyl)phenoxy]ethanol. rsc.org This strategy moves beyond serendipitous discovery to the intentional creation of molecules with enhanced or selectively tuned properties. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in medicinal chemistry, as its properties are crucial for modulating lipophilicity, membrane permeability, and metabolic stability. researchgate.net
Future research will likely focus on three primary areas of structural modification:
The Trifluoromethyl Group: The position and number of -CF3 groups on the phenoxy ring can be altered to fine-tune the electronic properties and metabolic stability of the molecule. mdpi.com The high metabolic stability of the trifluoromethyl group is due to the strength of the carbon-fluorine bond. mdpi.com
The Aromatic Ring: Introducing other substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the phenyl ring could modulate binding affinity and selectivity for specific biological targets. Structure-activity relationship studies on similar phenoxy-containing compounds have shown that such modifications can significantly impact biological activity. nih.govmdpi.com
The Ethanol (B145695) Side Chain: The length and composition of the aliphatic chain could be varied. For instance, converting the phenylethanolamine to a phenoxypropanolamine structure has been shown to affect receptor binding in related compounds. nih.gov
These rationally designed analogues would be synthesized and subjected to screening to identify compounds with improved therapeutic indices or novel applications. The goal is to correlate specific structural features with functional outcomes, leading to a predictive model for designing superior compounds. rsc.org
Table 1: Strategies for Rational Analogue Design
| Molecular Component | Modification Strategy | Desired Outcome |
| Trifluoromethyl Group | Vary position (ortho, meta, para); Add a second -CF3 group | Enhance metabolic stability; Modulate lipophilicity and binding affinity researchgate.netmdpi.com |
| Phenoxy Ring | Introduce diverse substituents (e.g., -Cl, -CH3, -OCH3) | Tune electronic properties; Improve target specificity; Alter pharmacokinetic profile nih.gov |
| Ethanol Side Chain | Extend or shorten the chain; Introduce unsaturation or other functional groups | Modify flexibility and binding orientation; Change solubility and absorption characteristics nih.gov |
Integration of Advanced Analytical Techniques for Comprehensive Characterization and Quantification
The accurate characterization and quantification of this compound and its metabolites are paramount for research and quality control. Future efforts will integrate a suite of advanced analytical techniques to achieve unprecedented levels of sensitivity and specificity.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) will remain foundational techniques. dcvmn.orgdrugfuture.comresearchgate.net For instance, reversed-phase HPLC methods using C8 or C18 columns with UV detection have been developed for the parent compound, 2-phenoxyethanol (B1175444), and can be adapted. nih.govdergipark.org.tr However, the coupling of these separation techniques with tandem mass spectrometry (MS/MS) represents a significant leap forward. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique allows for the simultaneous determination of the parent compound and its metabolites in complex biological matrices like blood and urine. nih.govresearchgate.net Its high sensitivity enables the detection and quantification of analytes at very low concentrations. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides excellent specificity and is particularly useful for volatile compounds or those that can be derivatized to become volatile. researchgate.netnih.gov It has been successfully used to quantify 2-phenoxyethanol and its metabolites, phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), in human samples. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help in the identification of unknown metabolites and degradation products by providing highly accurate mass measurements. nih.gov
Trapped Ion Mobility Spectrometry (TIMS): The integration of TIMS with mass spectrometry can help differentiate between isomeric compounds, which is often a challenge in complex analyses. chemrxiv.org
These advanced methods, summarized in the table below, will be crucial for detailed pharmacokinetic studies, metabolite profiling, and environmental monitoring.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Application | Advantages |
| HPLC/UHPLC | Quantification in formulations | Simple, rapid, robust dcvmn.orgdergipark.org.tr |
| GC-MS | Identification in various matrices (e.g., inks) | High specificity for volatile compounds researchgate.net |
| LC-MS/MS | Quantification in biological samples (blood, urine) | High sensitivity and specificity; suitable for metabolite analysis nih.govresearchgate.net |
| GC-MS/MS | Trace quantification in biological and environmental samples | Excellent sensitivity and specificity after derivatization researchgate.netnih.gov |
| HRMS | Nontarget screening and metabolite identification | Provides accurate mass for formula determination nih.gov |
| TIMS-MS | Isomer differentiation | Separates ions based on size and shape in addition to m/z chemrxiv.org |
Exploration of Novel Mechanistic Insights at the Molecular and Cellular Level
While the trifluoromethyl group is known to enhance properties like metabolic stability, its influence on the specific molecular mechanisms of action of the parent phenoxyethanol (B1677644) structure is a key area for future research. mdpi.com The parent compound, 2-phenoxyethanol, exerts antimicrobial effects through mechanisms that include the uncoupling of oxidative phosphorylation and increasing cell membrane permeability to potassium ions. unimi.it
Emerging research will employ sophisticated in vitro and in silico models to dissect the molecular and cellular effects of this compound.
In Vitro Cell-Based Assays: Human cell lines (such as HepG2 liver cells or keratinocytes) will be used to investigate cytotoxicity, metabolic pathways, and specific molecular interactions. unilever.com High-throughput transcriptomics can reveal changes in gene expression profiles following exposure, offering clues about the pathways being affected. unilever.com
Enzyme Inhibition Assays: Given that 2-phenoxyethanol can inhibit enzymes like malate (B86768) dehydrogenase, studies will explore whether the trifluoromethylated analogue has a more potent or selective effect on this or other key cellular enzymes. unimi.it
Membrane Interaction Studies: Techniques to study interactions with artificial or cellular membranes can elucidate how the compound affects membrane integrity and function, a known mechanism for its parent compound. unimi.it
In Silico Modeling: Computational docking and molecular dynamics simulations can predict the binding of this compound to putative protein targets, guiding experimental validation.
These studies will help to build a comprehensive picture of the compound's mechanism of action, potentially uncovering novel therapeutic targets or explaining its biological activity profile.
Sustainable Synthesis and Application Strategies Following Green Chemistry Principles
The future of chemical manufacturing is inextricably linked to the principles of green chemistry, which aim to design products and processes that minimize the use and generation of hazardous substances. jetir.orgscienceinschool.org The synthesis and application of this compound provide fertile ground for implementing these principles.
Future research will focus on developing more sustainable synthetic routes. Traditional syntheses of phenoxyethanol derivatives may involve harsh conditions or hazardous reagents. unibo.it Green chemistry approaches would seek to improve upon these methods by:
Maximizing Atom Economy: Designing synthetic transformations that incorporate the maximum amount of starting materials into the final product, thus reducing waste. acs.org
Using Catalysis: Employing highly selective catalytic reagents instead of stoichiometric ones. acs.org The use of heterogeneous catalysts, for example, can simplify product purification and catalyst recycling, reducing liquid waste. unibo.it
Adopting Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. scienceinschool.orgskpharmteco.com
Developing Sustainable Fluorination Methods: A critical area of research is the development of environmentally friendly methods for introducing the trifluoromethyl group. Recent advances include PFAS-free synthesis protocols that use safer fluorine sources, such as caesium fluoride, and employ technologies like flow chemistry for safer and more controlled reactions. sciencedaily.com
By embracing these principles, the chemical industry can produce this compound and its analogues in a more economically and environmentally sustainable manner.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
| 1. Prevention | Optimize reactions to minimize byproduct formation. jetir.org |
| 2. Atom Economy | Utilize addition reactions (e.g., phenoxide with ethylene (B1197577) oxide) that incorporate all atoms. unibo.itacs.org |
| 3. Less Hazardous Synthesis | Avoid toxic reagents and solvents where possible. unibo.it |
| 4. Designing Safer Chemicals | Modify structure to reduce inherent toxicity while maintaining function. |
| 5. Safer Solvents & Auxiliaries | Replace traditional organic solvents with water or other benign alternatives. skpharmteco.com |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure when feasible. |
| 7. Use of Renewable Feedstocks | Explore bio-derived phenols or ethylene oxide precursors. |
| 8. Reduce Derivatives | Avoid the use of protecting groups to simplify synthesis and reduce waste. acs.org |
| 9. Catalysis | Employ reusable heterogeneous catalysts to improve efficiency and reduce waste. unibo.itacs.org |
| 10. Design for Degradation | Engineer analogues that are effective but can degrade into innocuous products after use. |
| 11. Real-time Analysis | Implement in-process monitoring to prevent runaway reactions or byproduct formation. |
| 12. Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions or fires. sciencedaily.com |
Q & A
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
